Cyclohepten-5-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohept-4-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-7-5-3-1-2-4-6-7/h1-2H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRNQDMNINGCES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338485 | |
| Record name | CYCLOHEPTEN-5-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19686-79-4 | |
| Record name | CYCLOHEPTEN-5-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclohept-4-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Cyclohepten 5 One and Its Derivatives
Classical Approaches in Cyclohepten-5-one Synthesis
Classical methods for synthesizing this compound and related seven-membered ring ketones often involve fundamental organic reactions such as condensation and cyclization strategies. The construction of the seven-membered ring is a key challenge in the synthesis of these compounds acs.org.
Condensation Reactions
Condensation reactions have been employed in the synthesis of this compound derivatives. For example, the condensation of 3-methyl-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-ones with aromatic aldehydes yields 6-arylidene-3-methyl-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-ones ijnrd.org. These products can then undergo further reactions, such as cycloaddition with malononitrile, to form more complex heterocyclic systems containing the cycloheptene (B1346976) core ijnrd.org.
Another example involves the multi-step condensation and functionalization starting from 5H-dibenzo[a,d]this compound. This process can involve Grignard reactions and subsequent functionalizations . One initial step described involves the deprotonation of the ketone using n-butyl lithium, followed by nucleophilic addition of chloropropyl alcohol to form an intermediate secondary alcohol .
Cyclization Strategies (e.g., Internal Friedel-Crafts Reaction)
Cyclization strategies, particularly intramolecular reactions, are crucial for forming the seven-membered ring system of cycloheptenones. The Friedel-Crafts reaction, a cornerstone in constructing aromatic systems and creating carbon-carbon bonds involving aromatic moieties, has been historically used for building dibenzocycloheptene frameworks nih.gov.
Intramolecular Friedel-Crafts alkylation, often utilizing Lewis acids like AlCl₃, has been employed to prepare dihydro derivatives of dibenzocycloheptenones . A modern approach reported in 2022 utilizes triflic anhydride (B1165640) (Tf₂O) to catalyze a formal [5 + 2] annulation between ortho-aryl alkynyl benzyl (B1604629) alcohols and arenes researchgate.net. This one-pot reaction is proposed to proceed via intermolecular Friedel-Crafts alkylation followed by an intramolecular 7-endo-dig cyclization, yielding 5H-dibenzo[a,d]cycloheptenes researchgate.net. Research findings indicate that this method can produce structurally diverse 5H-dibenzo[a,d]cycloheptenes in moderate to good yields researchgate.net.
Ring expansion strategies are also relevant to the construction of cycloheptanones and related structures. An efficient base-promoted ring expansion method has been developed for constructing cycloheptanones through C-C bond cleavage, utilizing easily accessible starting materials and mild conditions sioc-journal.cn.
Modern Catalytic Strategies for this compound Ring Construction
Modern synthetic chemistry increasingly relies on catalytic methods for efficient and selective bond formation, including the construction of cycloheptenone rings.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have significantly impacted organic synthesis libretexts.orgsigmaaldrich.com. These reactions typically involve the coupling of aryl, vinyl, or alkyl halide substrates with organometallic nucleophiles libretexts.org.
Suzuki-Miyaura Coupling in Dibenzo[a,c]this compound Synthesis
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between organoboranes (such as boronic acids or esters) and organic halides or triflates under basic conditions, is particularly useful for creating carbon-carbon bonds between sp²-hybridized centers, making it suitable for constructing biaryl systems libretexts.org. This coupling strategy has been successfully applied to the synthesis of dibenzo[a,c]this compound derivatives thieme-connect.comresearchgate.netresearchgate.netacs.orgnih.gov.
A common strategy for synthesizing the dibenzo[a,c]this compound framework involves a sequential Suzuki-Miyaura coupling followed by an intramolecular aldol (B89426) condensation researchgate.netresearchgate.netacs.orgnih.gov. The reaction of 2'-bromoacetophenones with 2-formylphenylboronic acids in the presence of a palladium catalyst, such as Pd(OAc)₂, and a suitable ligand efficiently provides the biaryl intermediates researchgate.netresearchgate.netacs.orgnih.gov. Subsequent treatment with an acid, followed by a base, induces the intramolecular aldol condensation, leading to the formation of dibenzo[a,c]cyclohepten-5-ones in excellent yields researchgate.netresearchgate.netacs.orgnih.gov.
Research findings highlight the efficiency of this sequential approach for generating a wide array of dibenzo[a,c]cyclohepten-5-ones researchgate.netresearchgate.netacs.orgnih.gov. For example, a study reported the synthesis of various dibenzo[a,c]cyclohepten-5-ones in excellent yields using Pd(OAc)₂ and CataCXium PIntB as the catalytic system for the Suzuki-Miyaura coupling step researchgate.netresearchgate.netacs.orgnih.gov.
Data from research on this method can be presented as follows:
| Starting Materials | Palladium Catalyst | Ligand | Conditions | Product | Yield (%) |
| 2'-bromoacetophenones, 2-formylphenylboronic acids | Pd(OAc)₂ | CataCXium PIntB | Sequential acid/base treatment | Dibenzo[a,c]cyclohepten-5-ones | Excellent |
Suzuki coupling has also been utilized in the synthesis of dibenzo[a,d]this compound derivatives containing hole-transporting groups for applications in organic light-emitting diodes researchgate.netlookchem.com. For instance, a Suzuki coupling reaction between a diboronic compound derived from 10,11-dihydro-dibenzo[a,d]this compound and a boronic acid derivative containing a triphenylamine (B166846) group was employed to synthesize substituted dibenzo[a,d]this compound derivatives lookchem.com.
Aldol Condensation Cascades in Cycloheptenone Formation
Aldol condensation is a fundamental carbon-carbon bond-forming reaction involving the reaction of an enolate with a carbonyl compound, often followed by dehydration to form an α,β-unsaturated carbonyl compound sigmaaldrich.commagritek.com. Aldol condensation cascades, sequences of aldol reactions, can be employed in the construction of cyclic systems, including cycloheptenones.
As discussed in the context of Suzuki-Miyaura coupling, an intramolecular aldol condensation is a key step in the sequential approach to synthesizing dibenzo[a,c]cyclohepten-5-ones from biaryl intermediates researchgate.netresearchgate.netacs.orgnih.gov. This cascade involves the formation of the seven-membered ring through the reaction of an enolate generated on one part of the biaryl molecule with an aldehyde functional group on the other part researchgate.netresearchgate.netacs.orgnih.gov.
Aldol condensation has also been explored in other contexts relevant to cyclic ketone synthesis. While not specifically focused on this compound itself, studies on the aldol condensation of cyclohexanone (B45756) illustrate the principle of using this reaction for ring system formation vaia.commdpi.com. The self-condensation of cyclohexanone, for example, can lead to the formation of dimeric products containing a cyclohexanone ring mdpi.com.
Furthermore, aldol condensation cascades have been utilized in the synthesis of other polycyclic systems, demonstrating their potential for complex molecule construction sigmaaldrich.com. The efficiency of the cyclization step in such cascades can depend on the size of the ring being formed rsc.org.
Transition Metal-Catalyzed C-H Bond Activation and Functionalization
Transition metal-catalyzed C-H bond activation and functionalization have emerged as powerful strategies for the efficient construction of complex molecules by directly transforming ubiquitous C-H bonds into new chemical functionalities acs.orghilarispublisher.com. This approach avoids the need for pre-functionalized starting materials, offering improved atom and step economy hilarispublisher.comresearchgate.net.
Transition metals such as palladium, rhodium, ruthenium, copper, iron, and iridium are commonly employed as catalysts in C-H activation reactions hilarispublisher.comwiley.com. These metals facilitate the selective cleavage of specific C-H bonds within a molecule, enabling the introduction of various functional groups hilarispublisher.com. The mechanism typically involves oxidative addition of the metal into the C-H bond, forming a metal-carbon bond, followed by reductive elimination to create a new carbon-X bond, where X represents the functional group being introduced hilarispublisher.com.
While general principles of transition metal-catalyzed C-H activation are well-established for various substrates and heterocycles wiley.commdpi.com, specific detailed research findings directly focusing on the synthesis of the core this compound structure or its derivatives via this method were not extensively detailed in the provided search results. However, the broader context of this methodology suggests its potential applicability for functionalizing the this compound scaffold or constructing related polycyclic systems acs.orgresearchgate.net. For instance, iron-catalyzed ortho C-H bond activation of aromatics bearing a simple carbonyl group has been reported, leading to methylation of 5-dibenzosuberenone (this compound) thieme-connect.com. Palladium(II)-catalyzed ortho-C-H acylation of aromatic ketones, including 5-dibenzosuberenone, has also been demonstrated thieme-connect.com.
Annulation Reactions (e.g., Formal [5 + 2] Annulations)
Annulation reactions, particularly formal [5 + 2] annulations, provide effective routes for constructing seven-membered rings like the cycloheptene core of this compound. These reactions involve the combination of molecular fragments to form a new ring system.
A notable approach involves a formal [5 + 2] annulation reaction mediated by trifluoromethanesulfonic anhydride (Tf₂O) researchgate.net. This method utilizes ortho-aryl alkynyl benzyl alcohols and arenes as starting materials researchgate.net.
Intermolecular Friedel-Crafts Alkylation and Intramolecular Cyclization Sequences
The Tf₂O-mediated formal [5 + 2] annulation is proposed to proceed through a one-pot sequence involving intermolecular Friedel-Crafts-type alkylation followed by intramolecular 7-endo-dig cyclization researchgate.net. In this process, Tf₂O activates the alkynyl benzyl alcohol, facilitating an electrophilic attack by the arene (intermolecular Friedel-Crafts alkylation) . The resulting intermediate then undergoes a ring closure to form the seven-membered ring system of the dibenzo[a,d]cycloheptene scaffold (intramolecular cyclization) . This methodology offers high efficiency, regioselectivity, and step economy for the assembly of structurally diverse 5H-dibenzo[a,d]cycloheptenes researchgate.net.
Friedel-Crafts reactions, in general, involve the attachment of substituents onto an aromatic ring via electrophilic aromatic substitution and can be broadly classified into alkylation and acylation reactions nih.govrsc.org. While the provided search results highlight the application of Friedel-Crafts reactions in the synthesis of various cyclic and polycyclic systems, including intramolecular cyclizations to form tricyclic structures nih.govrsc.orgbeilstein-journals.org, the specific details and yields for the synthesis of this compound derivatives via this precise intermolecular alkylation and intramolecular cyclization sequence were primarily discussed in the context of the formal [5 + 2] annulation of ortho-aryl alkynyl benzyl alcohols with arenes researchgate.net.
Oxidation-Based Synthetic Routes
Oxidation reactions play a significant role in the synthesis of ketones, including this compound and its derivatives. These methods typically involve the oxidation of precursor molecules, such as alcohols, to the desired carbonyl compounds.
Oxidation of Benzylic Alcohols
The oxidation of benzylic alcohols to their corresponding ketones is a common strategy in organic synthesis thieme-connect.comacs.org. This method has been applied in the synthesis of dibenzosuberenone (B194781) (5H-dibenzo[a,d]this compound) thieme-connect.com.
Several reagents and conditions can be employed for this transformation. For instance, the oxidation of 5H-benzo[a,d]cyclohepten-5-ol to 5-dibenzosuberenone has been achieved using molecular iodine catalysis under microwave irradiation thieme-connect.com. Another reported method utilizes a catalytic amount of vanadium pentoxide with tert-butyl hydroperoxide as the oxidizing agent in water, yielding 5-dibenzosuberenone in 65% yield thieme-connect.com.
Dehydrogenation Processes
Dehydrogenation reactions involve the removal of hydrogen molecules from a substrate, leading to the formation of double bonds or aromatic systems. This approach can be used to synthesize unsaturated ketones like this compound from saturated or partially saturated precursors.
Base-Promoted Dehydrogenation with Phase Transfer Catalysis
A method for the dehydrogenation of 10,11-dihydro-5H-dibenzo[a,d]this compound to dibenzosuberenone (this compound) involves base-promoted conditions facilitated by phase transfer catalysts (PTCs) and aerial oxygen .
The reaction mechanism involves the base-mediated abstraction of hydrogen atoms from the 10,11-dihydro precursor . Phase transfer catalysts, such as N-hydroxyphthalimide or tetrabutylammonium (B224687) salts, enhance the reactivity at the interface between aqueous and organic phases . Continuous purging with air supplies oxygen, which acts as the oxidant, converting the intermediate dihydro species to the aromatic ketone .
Studies on this base-promoted dehydrogenation have investigated different bases, PTCs, and solvents, as well as reaction conditions such as temperature and airflow. The following table summarizes some reported results:
| Entry | Base | Phase Transfer Catalyst | Solvent | Temperature (°C) | Airflow (L/min) | Yield (%) | Purity (%) |
| 1 | KOH | N-Hydroxyphthalimide | Toluene (B28343) | 80 | 5–7 | 98 | 99.5 |
| 2 | NaOH | Tetrabutylammonium HSO₄ | Toluene | 80 | 5–7 | 95 | 98.5 |
| 3 | KOH | Tetrabutylammonium Br | Cyclohexane | 85 | 6–8 | 97 | 99.2 |
Green Chemistry Principles in 5H-Dibenzo[a,d]this compound Synthesis
The application of green chemistry principles in the synthesis of 5H-Dibenzo[a,d]this compound focuses on developing environmentally benign processes that minimize waste and the use of hazardous substances. A notable advancement in this area is the development of a bromine-free method for its preparation google.comgoogleapis.com.
Development of Environmentally Benign Reagents and Conditions
Traditional synthetic routes to 5H-Dibenzo[a,d]this compound have often involved the use of halogens, such as bromine, which can lead to the generation of hazardous byproducts googleapis.com. An environmentally benign approach utilizes the dehydrogenation of 10,11-Dihydro-5H-dibenzo[a,d]this compound google.comgoogleapis.com. This process can be carried out using a base in the presence of air and a phase transfer catalyst in a suitable solvent google.comgoogleapis.com. Air acts as the oxidant, replacing more toxic alternatives, aligning with green chemistry metrics by potentially reducing the E-factor googleapis.com. Suitable solvents for this reaction include water, alkyl esters (such as ethyl acetate), acetonitrile (B52724), cyclohexane, and toluene, or mixtures thereof google.com. Phase transfer catalysts like N-Hydroxyphthalimide, Tetrabutyl ammonium (B1175870) hydroxide, Tetrabutylammonium hydrogen sulphate, and Tetra butyl ammonium bromide can be employed google.com. N-Hydroxyphthalimide has shown superior performance in terms of yield compared to tetrabutylammonium salts .
Optimization for High Yield and Purity
Optimization of the green synthesis of 5H-Dibenzo[a,d]this compound from 10,11-Dihydro-5H-dibenzo[a,d]this compound involves controlling reaction parameters such as temperature, airflow, and solvent selection google.com. The process typically involves heating the reaction mixture to temperatures ranging from 80°C to 90°C google.com. Continuous purging with air at a controlled flow rate (e.g., 5-7 Lt/min) is crucial for supplying the oxidant and ensuring efficient conversion google.com. Reaction times of around 12 hours have been reported to achieve high conversion google.com.
The yield of 5H-Dibenzo[a,d]this compound obtained through this method can range from 95% to 99% google.comgoogleapis.com. High purity, typically between 95% and 99.8%, can be achieved through appropriate work-up procedures, including dilution with a solvent like toluene, washing with dilute acid and water, distillation, and crystallization google.comgoogleapis.com. One-pot synthesis approaches starting from 10,11-Dihydro-5H-dibenzo[a,d]this compound in a suitable organic solvent have been developed to improve efficiency google.com.
Research findings highlight the impact of catalyst and solvent choice on yield and purity. For instance, using N-hydroxyphthalimide with KOH in toluene has been shown to achieve high purity (99.5%) .
Here is a summary of representative optimization data for the green synthesis:
| Catalyst | Base | Solvent | Temperature (°C) | Airflow (Lt/min) | Yield (%) | Purity (%) | Reference |
| N-Hydroxyphthalimide | NaOH | Toluene | 80 | 5-7 | 98 | 99.5 | |
| Tetrabutylammonium HSO₄ | NaOH | Toluene | 80 | 5-7 | 95 | 98.5 | |
| Tetrabutylammonium Br | KOH | Cyclohexane | 85 | 6-8 | 97 | 99.2 | |
| Tetrabutyl hydrogen sulphate | NaOH | Toluene | 80 | 5-7 | 95-99 | >99.5 | google.comgoogleapis.com |
Stereoselective Synthesis of this compound Derivatives
Information specifically detailing the stereoselective synthesis of simple this compound or 5H-Dibenzo[a,d]this compound derivatives was not extensively found in the provided search results. While some studies mention the synthesis of chiral cyclic compounds or the importance of stereochemistry in related structures like allocolchicine (B1217306) analogues, direct methods for achieving stereoselectivity in the synthesis of the core this compound or dibenzo[a,d]this compound scaffold were not prominent nih.govnih.govgoogle.com. Research has explored the synthesis of chiral synthons based on cyclopentenone scaffolds, which are related cyclic enones, but this does not directly address the stereoselective synthesis of cyclohepten-5-ones google.com.
Synthesis of Substituted this compound Analogues
The synthesis of substituted this compound analogues, particularly those based on the 5H-Dibenzo[a,d]this compound scaffold, is an active area of research due to their potential applications google.comthieme-connect.comnih.gov. Various methods have been developed to introduce different substituents onto the core structure.
Halogenated Derivatives (e.g., Brominated Species)
Halogenated derivatives of cyclohepten-5-ones, such as brominated species, are often synthesized as intermediates in more complex synthetic routes or for studying their reactivity nih.govajrconline.org. For instance, bromination of substituted tetrahydrobenzocyclohepten-5-ones using reagents like bromine in carbon tetrachloride can yield dibromo derivatives ajrconline.org. These polybrominated ketones can then undergo elimination reactions, often under basic conditions, to introduce double bonds and form unsaturated or aromatic systems ajrconline.org.
The synthesis of 2,3-dimethyl-6,6-dibromo-6,7,8,9-tetrahydrobenzothis compound has been reported by treating the corresponding tetrahydrobenzothis compound with bromine in carbon tetrachloride ajrconline.org. Subsequent elimination using lithium chloride in dimethylformamide afforded 2,3-dimethyl benzothis compound ajrconline.org. Similarly, radical bromination with N-bromosuccinimide (NBS) and AIBN followed by dehydrohalogenation under basic conditions has been used to synthesize brominated and subsequently dehydrobrominated dibenzosuberenone derivatives arkat-usa.orgumich.edu.
Alkyl and Aryl Substituted Analogues
Alkyl and aryl substituents can be introduced onto the this compound core through various synthetic strategies google.comnih.gov. For 5H-Dibenzo[a,d]this compound, substitution on the fused benzene (B151609) rings or the seven-membered ring is possible.
Methods for synthesizing substituted dibenzo[a,d]this compound analogues include Friedel-Crafts alkylation and cyclization, multi-step condensation and functionalization, and modern coupling reactions . Friedel-Crafts reactions can be used to build the dibenzocycloheptene framework, followed by functionalization . Grignard reactions or alkylation of dibenzosuberenone derivatives have been employed to introduce alkyl groups, such as the synthesis of 5-methyl-5H-dibenzo[a,d]cyclohepten-5-ol from dibenzosuberenone thieme-connect.comajol.info.
Aryl substituents can be introduced through cross-coupling reactions, such as the Suzuki coupling reaction researchgate.net. This method has been used to synthesize dibenzo[a,d]this compound derivatives with aryl groups containing electron-withdrawing or electron-donating substituents researchgate.net. For example, 3,7-bis[4-(diphenylamino)phenyl]-5H-dibenzo[a,d] fishersci.comannulen-5-one, a derivative with aryl substituents, was synthesized in high yield via Suzuki coupling of 5H-dibenzo[a,d] fishersci.comannulen-5-one with [4-(diphenylamino)phenyl]boronic acid researchgate.net. Palladium-catalyzed ortho-C–H acylation has also been reported for introducing acyl groups onto the aromatic rings of 5-dibenzosuberenone thieme-connect.com.
The synthesis of 2,8-dimethyl-5H-dibenzo[a,d]this compound, an alkyl-substituted analogue, has been achieved through radical bromination followed by dehydrohalogenation arkat-usa.orgumich.edu.
Here is a table of some substituted this compound analogues and their synthesis methods:
| Compound Name | Substitution Pattern | Synthesis Method | Reference |
| 2,3-Dimethyl benzothis compound | Alkyl | Bromination followed by elimination | ajrconline.org |
| 2,8-Dimethyl-5H-dibenzo[a,d]this compound | Alkyl | Radical bromination and dehydrohalogenation | arkat-usa.orgumich.edu |
| 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol | Alkyl | Grignard reactions or alkylation of dibenzosuberenone | thieme-connect.comajol.info |
| 3,7-Bis[4-(diphenylamino)phenyl]-5H-dibenzo[a,d] fishersci.comannulen-5-one | Aryl | Suzuki coupling | researchgate.net |
| 5-(pentachlorophenyl)-5H-benzo[a,d]cyclohepten-5-ol | Aryl | Reaction with pentachlorophenylmagnesium chloride/lithium | thieme-connect.com |
Heteroatom-Containing Cycloheptenone Frameworks (e.g., Aza-analogs)
The incorporation of heteroatoms, such as nitrogen, into the cycloheptenone framework or attached to it, leads to derivatives with modified electronic and biological properties. Aza-analogs, where a carbon atom in the ring system is replaced by a nitrogen atom, are particularly relevant, often serving as intermediates for pharmacologically active compounds. researchgate.netgoogle.comgoogle.comresearchgate.net
One notable aza-analog is 8-Chloro-10,11-dihydro-4-aza-5H-dibenzo[a,d]this compound, identified as a key intermediate in the synthesis of the antihistamine drug loratadine. researchgate.net This molecule features a tricyclic fused-ring system comprising a benzene ring, a pyridine (B92270) ring (introducing the nitrogen heteroatom), and a central non-planar seven-membered ring. researchgate.net
The synthesis of aza-dibenzocycloheptene derivatives, including 1-aza-, 2-aza-, 3-aza-, and 4-aza-analogs, has been explored. google.com These structures fall under the definition of a fused pyridine ring within the broader aza-dibenzocycloheptene nucleus. google.com A preferred procedure for preparing 1-aza-ketones involves a sequence starting from the reaction between benzaldehyde (B42025) and ethyl 2-methyl nicotinate. google.com This reaction, carried out in refluxing acetic anhydride, yields a lactone intermediate, which can then be converted to the cyclic ketone by heating with polyphosphoric acid. google.com
Another approach to aza-heterocycles related to cycloheptenones involves the aza-Cope-Mannich rearrangement. This method has been utilized for the stereoselective synthesis of trans-fused octahydrocyclohepta[b]pyrrol-4(1H)-ones, which are bicyclic amino acid scaffolds. researchgate.net The key steps in this synthesis include the regioselective epoxide ring opening of alkynyl oxiranes and a stereoselective aza-Cope-Mannich reaction. researchgate.net
The synthesis of aza-analogs can also involve reactions where an amino group is introduced or modified on the cycloheptenone scaffold. For instance, the hydrogenation of 5-methyl-5-amino-5H-dibenzo[a,d]cycloheptane derivatives using PtO₂ under H₂ pressure has been noted, although this primarily yields amines, and subsequent steps would be required to introduce a carbonyl group if a cycloheptenone is the target.
Large-Scale Preparative Methods for this compound Intermediates
Efficient and scalable synthetic routes are crucial for the production of this compound intermediates, particularly dibenzo[a,d]this compound, which is a key precursor for various pharmaceuticals. thieme-connect.comgoogle.com Several methods have been developed with industrial application in mind, focusing on improved yields, reduced steps, and the avoidance of hazardous reagents. google.comtandfonline.com
A convenient and bromine-free procedure for the preparation of 5H-Dibenzo[a,d]this compound from 10,11-Dihydro-5H-dibenzo[a,d]this compound has been reported, suitable for industrial scale. google.com This process involves the dehydrogenation of the dihydro precursor by treatment with a base in the presence of air and a phase transfer catalyst in a suitable solvent at elevated temperatures (80-90°C). google.com Solvents such as water, alkyl esters (preferably ethyl acetate), acetonitrile, cyclohexane, and toluene, or mixtures thereof, can be used. google.com The process yields 5H-Dibenzo[a,d]this compound in high yield (95-99%) and purity (95-99.8%). google.com This method eliminates brominated reagents, contributing to reduced hazardous waste and aligning with green chemistry principles. The scalability has been demonstrated with batch sizes up to 70g, and the distillation and crystallization steps are amenable to continuous manufacturing.
Classical large-scale methods for preparing intermediates of 5H-dibenzo[a,d]cycloheptene (the reduced analog of the ketone) have also been described. One approach involves the alkylation of 5H-dibenzo[a,d]this compound with chloropropyl alcohol using n-butyl lithium, followed by acidic cyclization. A key intermediate, 3-(5H-Dibenzo[a,d]cyclohepten-5-yl)-propan-1-ol, is obtained and can be converted to a mesylate derivative in high yield (90-95%). Purification techniques for large-scale processes often favor high-vacuum distillation and pH-dependent liquid-liquid extractions over chromatography due to cost considerations.
A five-step alternative route has been reported to improve yields (~40%) by optimizing reaction temperatures and eliminating redundant purifications compared to earlier, more complex nine-step syntheses. Modern advances include Tf₂O-mediated [5 + 2] annulation reactions, which offer a one-pot approach to 5H-dibenzo[a,d]cycloheptenes with good yields (45-82%) and high regioselectivity, although the scalability for this compound specifically from this method is not detailed in the provided text.
The reduction of 5H-Dibenzo[a,d]this compound to the corresponding alcohol, 5H-dibenzo-[a,d]-cyclohepten-5-ol, can be achieved on a 10g scale using sodium borohydride (B1222165) in isopropyl alcohol, yielding the product in high yield (98%). prepchem.com
Data on some large-scale preparation conditions and outcomes for 5H-Dibenzo[a,d]this compound are summarized in the table below:
| Method | Starting Material | Conditions | Scale (Example) | Yield (%) | Purity (%) | Ref. |
| Dehydrogenation | 10,11-Dihydro-5H-dibenzo[a,d]this compound | Base, air, phase transfer catalyst, solvent (e.g., toluene), 80-90°C | 70 g | 95-99 | 95-99.8 | google.com |
| Improved process for Eberconazole intermediate (substituted dibenzosuberone) | Methyl 3,5-dichlorobenzoate | Reduction, bromination, phosphonium (B103445) salt formation, reaction with aldehyde, reduction, Friedel-Crafts cyclization (10-15°C) | Not specified | 60 | Not specified | tandfonline.com |
| Reduction to alcohol | 5H-Dibenzo[a,d]this compound | Sodium borohydride, isopropyl alcohol, room temperature, 2 hr | 10 g | 98 | Not specified | prepchem.com |
Reactivity and Reaction Mechanisms of Cyclohepten 5 One
Reactivity at the Carbonyl Center
The carbonyl group in cyclohepten-5-one serves as an electrophilic center, susceptible to attack by nucleophiles. The reactivity of cyclic ketones, including cycloheptanones, in reactions of their enolates has been investigated, showing high diastereoselectivity in some cases for seven-membered rings due to conformational preferences and torsional effects nih.gov.
Nucleophilic Addition Reactions (e.g., Organometallic Reagent Additions)
This compound can undergo nucleophilic addition reactions . In α,β-unsaturated carbonyl compounds like this compound, nucleophilic attack can occur at either the carbonyl carbon (1,2-addition) or the β-carbon of the double bond (1,4-addition or conjugate addition) researchgate.net. The nature of the nucleophile can influence the regioselectivity of the addition. Strong bases, such as Grignard reagents, often favor 1,2-addition under kinetic control researchgate.net.
Studies on 2-formyl-2-cycloheptenone, a substituted analog, demonstrate both 1,2- and 1,4-addition pathways with organometallic reagents. For instance, methyl Grignard addition to 2-formyl-2-cyclohexenone (a six-membered ring analog) was reported to favor 1,4-addition, albeit in poor yield nih.gov. Nucleophilic addition of acetylide anions to aldehydes and ketones, forming propargyl alcohols, is another example of nucleophilic attack at the carbonyl carbon [28 in first search].
Reactions of dibenzo[a,d]this compound (a derivative) with aryllithium reagents yield 5H-benzo[a,d]cyclohepten-5-ol derivatives, demonstrating nucleophilic addition to the carbonyl group in this related system [9 in first search].
Formation of Oxime Derivatives
Oxime formation is a characteristic reaction of ketones and aldehydes with hydroxylamine (B1172632) (NH₂OH). This reaction involves the condensation of the carbonyl group with hydroxylamine, eliminating water to form the corresponding oxime (C=NOH) wikipedia.orglibretexts.orglibretexts.org. Oximes are often crystalline solids and are useful for the characterization and purification of carbonyl compounds libretexts.orgcdnsciencepub.com.
Cycloheptanone (B156872) oxime can be synthesized from cycloheptanone and hydroxylamine hydrochloride arpgweb.com. The electrosynthesis of cycloheptanone oxime from cycloheptanone and nitrate (B79036) has also been reported, achieving a yield of 40.1% with high selectivity (>99%) chinesechemsoc.org. Dibenzo[a,d]this compound oxime (5H-Dibenzo[a,d]this compound, oxime) is a known derivative with CAS number 1021-91-6 and PubChem CID 13924 nih.govnih.govrsc.org. The formation of oxime derivatives introduces a functional group that can undergo further chemical transformations nih.govuni.lu.
Reductive Transformations (e.g., Zinc-Mediated Reductive Coupling, Deoxygenation)
This compound can undergo reduction reactions to convert the carbonyl group into an alcohol or other reduced forms . Catalytic transfer hydrogenation has been shown to reduce cyclic enones, including cycloheptenone, to their saturated ketone counterparts liverpool.ac.uk.
Zinc-mediated reductive coupling is a method for forming carbon-carbon bonds. Zinc-mediated reductive coupling of 5-dibenzosuberenone (dibenzo[a,d]this compound) with acrylonitrile (B1666552), an activated alkene, results in the formation of a γ-hydroxy nitrile [9 in first search]. The proposed mechanism for this reaction involves a single-electron transfer from the Zn/NH₃ system to the carbonyl group, generating a Zn-ketyl radical [9 in first search].
Deoxygenation, the removal of an oxygen atom, can be achieved through various methods. While some methods are specific to epoxides or alcohols, photoredox-catalyzed deoxygenative allylation of carbonyl compounds, including ketones, has been developed as a strategy for forming C(sp²)-C(sp³) bonds [30 in first search].
Reactions with Hydrazine (B178648) Derivatives
Ketones react with hydrazine derivatives (Y-NH₂) to form hydrazone derivatives (C=N-NHY) libretexts.orglibretexts.org. This is another type of condensation reaction at the carbonyl center, analogous to oxime formation. These derivatives can also be useful for the characterization of carbonyl compounds libretexts.org. A substituted benzothis compound derivative has been shown to react with hydrazine hydrate (B1144303) in ethanol (B145695) to yield a pyrazole (B372694) derivative [6 in first search]. Reaction of the same derivative with hydrazine hydrate in glacial acetic acid afforded an acetylated pyrazole derivative [6 in first search].
Reactions Involving the Olefinic Moiety
The carbon-carbon double bond within the seven-membered ring of this compound also contributes significantly to its reactivity, particularly in cycloaddition reactions.
Cycloaddition Reactions (e.g., [4+2] Cycloadditions)
Cycloaddition reactions involve the concerted bonding together of two unsaturated molecules to form a cyclic adduct uni.lursc.org. The Diels-Alder reaction is a prominent example of a [4+2] cycloaddition, where a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) ring cdnsciencepub.comuni.lursc.org. This compound can potentially act as a diene in Diels-Alder reactions .
(E)-Cyclohept-2-enone, a strained isomer of this compound, has been shown to be a reactive dienophile in thermal [4+2] cycloaddition reactions with various dienes, yielding trans-fused six-membered rings in good yields (68-98%) researchgate.net.
Metal-catalyzed [5+2] cycloaddition reactions have been developed to synthesize substituted cycloheptenones, although these methods typically involve starting materials other than this compound itself acs.orgorganic-chemistry.org. These reactions can exhibit high regio- and stereoselectivity acs.org.
Photoinduced, strain-promoted 1,3-dipolar cycloadditions of trans-cycloheptenone with azides and nitrile oxides have also been developed, providing access to 1,2,3-triazoles and other heterocyclic compounds rsc.org.
Photochemical Reactions
This compound undergoes various photochemical reactions. Studies have investigated the photophysical properties of 5H-dibenzo[a,d]this compound, including its prompt and P-type delayed fluorescence and triplet-triplet absorption. nih.gov Photoreactions such as photoketonization can occur, leading to the formation of reactive intermediates like the dibenzosuberenyl carbanion.
Research on related enolic 1,3-diketones, including a tetrahydrobenzothis compound, has demonstrated photochemical behavior involving photoketonization followed by secondary Type II photoreactions. psu.edu The photolysis of a dimer derived from dibenzosuberenone (B194781) has been reported to yield other dimeric products through intramolecular degradative cyclodimerization. thieme-connect.com Furthermore, photolytic reactions of imines derived from related cycloheptenones have been observed, resulting in the extrusion of isocyanides. rsc.org Photo-induced isomerization to a trans-enone intermediate followed by a Diels-Alder reaction has also been explored with fused bicycloheptenone derivatives. researchgate.net
Substitution Reactions on the Aromatic and Cycloheptenone Rings
The presence of the electron-withdrawing carbonyl group in 5H-dibenzo[a,d]this compound influences its susceptibility to substitution reactions. This electronic characteristic generally favors electrophilic substitution reactions on the molecule.
Electrophilic Substitution and Directed Functionalization
A notable example of substitution chemistry involves the electrophilic substitution on the cycloheptenone ring. The reaction of 5H-dibenzo[a,d]this compound with chlorosulphonyl isocyanate has been shown to result in the introduction of a carbon substituent at the 4-position. rsc.orgrsc.orgst-andrews.ac.uk This outcome was considered unexpected and highlights the potential for achieving directed functionalization in this molecular system through carefully chosen reagents and reaction conditions. rsc.orgst-andrews.ac.uk
Another approach to functionalization involves intramolecular cyclization reactions. An iodine monochloride-induced intramolecular cyclization of 1-([1,1′-biphenyl]-2-yl)-alkynones has been reported to yield 6-iododibenzocyclohepten-5-ones. cuny.edu This reaction demonstrates a substituent effect where the presence of a para-methoxy group on the distal phenyl ring can influence the regioselectivity, directing the electrophilic iodocyclization specifically to the ipso position of the 1,1'-diphenyl bond, thus allowing for a degree of control over the functionalization site. cuny.edu
Rearrangement Reactions and Isomerizations
This compound and its derivatives can undergo various rearrangement and isomerization processes.
Prototropic Isomerization
Prototropic isomerization, the relocation of a proton within a molecule, can play a role in the reactivity of cycloheptenone systems. While not directly demonstrated for this compound itself in the provided information, a related compound underwent a formal [4+2] cycloaddition reaction under conditions that promoted prototropic isomerization. thieme-connect.com This suggests that similar isomerization pathways could be relevant for this compound derivatives.
Transannular Hydride Shifts and Cyclocondensations
Transannular hydride shifts, involving the migration of a hydride ion across the ring, have been observed in the chemistry of dibenzo[a,d]cycloheptene derivatives. In 5-biphenyl-2-yl-10,11-dihydro-5H-benzo[a,d]cyclohepten-5-ols, a solvent-assisted concerted hydride shift led to different products compared to cyclization promoted by strong acid. thieme-connect.com Furthermore, studies on the acid-catalyzed elimination of water from a deuterated hydroxy ester derivative of dibenzosuberone (B195587) indicated a rate-determining transannular 1,5-hydride transfer. cdnsciencepub.com Transannular reactions are a known class of transformations within the dibenzo[a,d]cycloheptene series. cdnsciencepub.com
Cyclocondensation is a significant method for the synthesis of saturated analogs of this compound, such as 10,11-dihydro-5H-dibenzo[a,d]this compound (dibenzosuberone). This is typically achieved through the cyclocondensation of o-carboxybibenzyl or its substituted derivatives, often catalyzed by Lewis acids like zinc salts and iron salts. google.comgoogle.com
Rearrangement reactions involving ring expansion have also been reported in related systems. A phosphine-catalyzed rearrangement of vinylcyclopropylketones to cycloheptenones has been described, proceeding through a ring-opening zwitterionic intermediate followed by a 7-endo-trig SN2' ring closure. acs.org
Metal-Mediated and Catalytic Transformations in this compound Chemistry
Metal-mediated and catalytic transformations are important in the synthesis and functionalization of this compound and its derivatives. Zinc-mediated reductive coupling of 5-dibenzosuberenone with acrylonitrile has been reported, leading to the formation of a γ-hydroxy nitrile. thieme-connect.com
Palladium-catalyzed cascade reactions have been utilized in the synthesis of substituted dibenzocyclohepten-5-ones, including those bearing an iodine substituent. cuny.edu While not directly involving this compound as a substrate, a ruthenium complex with a ligand derived from 5H-dibenzo[a,d]this compound (specifically, 1,4-bis(5H-dibenzo[a,d]cyclohepten-5-yl)-1,4-diazabuta-1,3-diene, trop2dad) has been reported as a catalyst for aqueous-phase methanol (B129727) reforming, highlighting the utility of this scaffold in designing ligands for metal catalysts. rsc.org Phosphine (B1218219) catalysis, as seen in the rearrangement of vinylcyclopropylketones to cycloheptenones, also represents a catalytic transformation relevant to the formation of the cycloheptenone ring system. acs.org
Palladium(II)-Catalyzed Ortho-C-H Acylation
Palladium(II)-catalyzed ortho-C-H acylation is a method for functionalizing aromatic ketones. A study reported the Pd(II)-catalyzed ortho-C-H acylation of aromatic ketones via decarboxylative coupling with α-oxocarboxylic acids. thieme-connect.com When this compound (referred to as 5-dibenzosuberenone) was used as a ketone substrate in this reaction, it yielded a monoacylation product. thieme-connect.com A proposed mechanism involves the formation of palladacyclic complexes of aryl ketones with acyl radicals. thieme-connect.com
Iron-Catalyzed Ortho C-H Methylation
Iron-catalyzed ortho C-H methylation is a method for the direct functionalization of C-H bonds adjacent to directing groups on aromatic systems. Research has shown that iron catalysis can facilitate the ortho C-H methylation of aromatics bearing a simple carbonyl group. thieme-connect.com Using a combination of a methylaluminum reagent, a tridentate phosphine ligand, and 2,3-dichlorobutane (B1630595) as an oxidant, ortho C-H methylation was achieved under mild oxidative conditions. thieme-connect.com this compound (referred to as 5-dibenzosuberenone) subjected to iron-catalyzed methylation afforded a dimethylated product via a proposed intermediate. thieme-connect.com Iron-catalyzed ortho C-H arylation and methylation reactions have also been reported for pivalophenone N-H imines, highlighting the ability of iron to catalyze such transformations with appropriate directing groups. researchgate.net
One-Pot Chemical Transformations Utilizing this compound Scaffolds
This compound scaffolds can be utilized in one-pot chemical transformations, minimizing the isolation and workup of intermediates and potentially enhancing selectivity and yield. core.ac.uk These transformations can involve a sequence of reactions in a single vessel. core.ac.uk
Structural and Electronic Properties of Cyclohepten 5 One
Conformational Analysis of the Central Seven-Membered Ring System
Seven-membered rings, such as cycloheptene (B1346976) and cycloheptanone (B156872), are known for their conformational flexibility compared to smaller rings like cyclohexane. Unlike the rigid chair conformation of cyclohexane, cycloheptane (B1346806) and its derivatives can adopt several low-energy, non-planar conformations.
Preferred Conformations
For simple seven-membered rings, preferred conformations often include the boat, twist-boat, chair, and twist-chair forms. The presence of a double bond and a ketone group in cyclohepten-5-one influences this conformational landscape. While specific data for this compound (C7H10O) is limited in the provided results, studies on related seven-membered rings offer insights. For instance, cycloheptene is described as having a non-planar structure, with the cis-isomer being the more commonly assumed form wikipedia.org. Conformational analysis of cycloheptanone also indicates a broad potential well centered around the symmetrical twist-chair conformation researchgate.net.
In the case of 5H-dibenzo[a,d]this compound, a related tricyclic system, the seven-membered ring is reported to exist in a boat conformation in the solid state, similar to cycloheptatriene (B165957) thieme-connect.com, . This suggests that a boat or boat-like conformation might be significant for this compound as well, although the fused benzene (B151609) rings in the dibenzo analog introduce additional rigidity and constraints not present in the monocyclic system.
Dihedral Angle Analysis
For simple cycloheptene, the pyramidalization angle at the double bond carbons and the p-orbital misalignment have been estimated, indicating significant distortion from planarity in the trans isomer wikipedia.org. While this compound contains a cis double bond, the presence of the sp2 hybridized carbons of both the alkene and the ketone group, along with the sp3 hybridized carbons, contributes to a complex interplay of torsional and angle strain influencing the preferred dihedral angles throughout the ring.
Implications of Non-Planarity
The non-planarity of the seven-membered ring in this compound has several implications. It leads to conformational flexibility, allowing the molecule to interconvert between different conformers. This flexibility can influence its reactivity and physical properties. The absence of a rigid planar structure means that this compound does not possess the specific characteristics associated with aromaticity in fully conjugated cyclic systems quora.com.
In related benzo-cycloheptene systems, the non-planar seven-membered ring can confer planar chirality in the absence of stereogenic centers, although rapid conformational inversion can lead to racemization researchgate.net. While this compound itself may not exhibit this type of chirality depending on the position of the double bond and ketone, the principle of non-planarity affecting stereochemical properties is relevant to medium-sized rings. The non-planar conformation also affects the overlap of p-orbitals, influencing the electronic structure and potential for conjugation.
Electronic Structure and Aromaticity Considerations
The electronic structure of this compound is determined by the arrangement of its atoms and the distribution of its electrons, particularly the π electrons of the double bond and the carbonyl group.
Influence of the Ketone Group on Electronic Properties
The ketone group (C=O) is a polar functional group due to the electronegativity difference between carbon and oxygen. The carbonyl carbon is electrophilic, and the oxygen atom is nucleophilic. The ketone group is also electron-withdrawing, which can influence the electron density distribution throughout the ring system, particularly the π system of the double bond if it is in conjugation or near conjugation. The presence of the ketone group contributes to the reactivity of this compound, enabling reactions such as nucleophilic additions to the carbonyl carbon and potentially influencing reactions at other sites in the molecule cymitquimica.com, .
In 5H-dibenzo[a,d]this compound, the ketone analog shows reduced hydrophilicity and higher electron-withdrawing capacity compared to a related alcohol, favoring electrophilic substitution reactions . This highlights the electron-withdrawing nature of the ketone group in a seven-membered ring system.
Aromatic Character of Carbocation Systems
Aromaticity is a special property of cyclic, planar, conjugated systems with (4n+2) π electrons masterorganicchemistry.com. This compound, in its neutral form, is not aromatic. It is a non-planar system with localized double bonds (one C=C and one C=O) and sp3 hybridized carbons, preventing continuous conjugation around the ring quora.com.
However, the concept of aromaticity becomes relevant when considering potential carbocation systems derived from this compound or related structures. The cycloheptatrienyl cation (tropylium cation), a seven-membered cyclic system with 6 π electrons and a planar structure, is a classic example of an aromatic carbocation quora.com. While direct formation of a tropylium (B1234903) cation from this compound (C7H10O) is not straightforward, related dibenzocycloheptene systems can form stable carbocations. Studies on dibenzosuberenyl cations (derived from 5H-dibenzo[a,d]this compound) indicate that increasing charge on a substituent can enhance the aromatic character of the carbocation system thieme-connect.com, . These carbocations are described as having a dibenzotropylium system trinity.edu. The aromaticity of such cationic systems is much less responsive to changes in charge compared to antiaromatic systems because the aromatic system is more completely delocalized trinity.edu.
This suggests that while neutral this compound is non-aromatic, the possibility of forming resonance-stabilized cationic intermediates with some degree of aromatic character under specific reaction conditions, particularly in acidic environments or upon ionization, could be a factor in its reactivity. However, this would involve significant structural and electronic rearrangement from the neutral molecule.
| Property | This compound (C7H10O) | 5H-Dibenzo[a,d]this compound (C15H10O) |
| Molecular Formula | C7H10O | C15H10O |
| PubChem CID | 12363 | 16679 |
| Central Ring Size | 7-membered | 7-membered |
| Planarity (Neutral) | Non-planar | Non-planar |
| Preferred Conformation | Flexible (Boat, Twist-Boat, etc.) | Boat (in solid state) thieme-connect.com, |
| Aromaticity (Neutral) | Non-aromatic | Non-aromatic |
| Aromaticity (Carbocation) | Potential for resonance stabilization | Forms stable dibenzotropylium cation thieme-connect.com, , trinity.edu |
| Key Functional Group | Ketone, Alkene | Ketone, Fused Benzene Rings |
Intramolecular Charge Transfer Phenomena
Intramolecular charge transfer (ICT) involves the movement of electron density within a single molecule, typically from an electron-donating group to an electron-withdrawing group through a π-conjugated system. In the context of 5H-Dibenzo[a,d]this compound, the fused aromatic rings can act as potential electron-donating moieties, while the electron-deficient carbonyl group serves as an electron-withdrawing center cymitquimica.com.
Research on related dibenzo[a,d]cycloheptene derivatives, such as nitrogen-containing analogs, has indicated the presence of intramolecular charge transfer, detectable through techniques like fluorescence quenching assays . Furthermore, studies on the photoamination of 5H-dibenzo[a,d]cyclohepten-5-ol derivatives have demonstrated photoinduced electron transfer processes, initiated by electron transfer from the excited singlet state miyakonojo-nct.ac.jp. While direct experimental data specifically detailing ICT within the parent 5H-Dibenzo[a,d]this compound molecule was not extensively available in the reviewed literature, the structural features – the conjugated system involving the benzene rings and the carbonyl group – suggest the potential for such phenomena to occur within this molecular scaffold. The electronic properties and reactivity patterns observed are consistent with a system where charge distribution can be influenced by intramolecular electronic interactions.
Intermolecular Interactions (e.g., Hydrogen Bonding)
Intermolecular interactions play a significant role in the physical properties and behavior of chemical compounds. For 5H-Dibenzo[a,d]this compound, the potential for hydrogen bonding interactions is primarily associated with the carbonyl group. Based on computed properties, 5H-Dibenzo[a,d]this compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 nih.govangenechemical.com. This indicates that while the molecule cannot donate a hydrogen bond, the oxygen atom of the carbonyl group can act as an acceptor in hydrogen bonding interactions with suitable donor molecules.
The presence of the ketone group allows for dipole-dipole interactions and potentially weak hydrogen bonds with protic solvents or molecules containing O-H or N-H bonds. In derivatives, such as the oxime of 5H-Dibenzo[a,d]this compound, the introduction of the oxime functional group (-C=N-OH) introduces a hydrogen bond donor site in addition to acceptor sites, thereby increasing the potential for diverse hydrogen bonding interactions cymitquimica.com.
Key Computed Properties of 5H-Dibenzo[a,d]this compound:
| Property Name | Property Value | Source |
| Molecular Weight | 206.24 g/mol | PubChem |
| XLogP3 | 4.2 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Data compiled from PubChem nih.govangenechemical.com. Note: Melting point data varied across sources and was not included in the table for consistency and to adhere to source exclusions.
Advanced Analytical and Computational Studies of Cyclohepten 5 One
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable tools in the characterization of organic compounds like dibenzo[a,d]cyclohepten-5-one. They provide detailed information about the arrangement of atoms, the presence of specific functional groups, and the molecular weight and fragmentation pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique used to determine the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C.
¹H and ¹³C NMR Chemical Shift Assignments
¹H NMR spectra of 5H-Dibenzo[a,d]this compound (C15H10O) exhibit characteristic signals for the aromatic protons and the protons on the seven-membered ring. For instance, ¹H NMR data for 5H-dibenzo[a,d]this compound in CDCl₃ at 399.65 MHz show assigned chemical shifts including signals around 8.204 ppm, 7.585 ppm, 7.51 ppm, 7.49 ppm, and 7.003 ppm. chemicalbook.com Another ¹H NMR spectrum at 89.56 MHz in CDCl₃ reports shifts at 8.20 ppm (assigned as A), 7.71 to 7.35 ppm (assigned as B), and 6.990 ppm (assigned as C). chemicalbook.com
For 10,11-dihydro-5H-dibenzo[a,d]this compound (C15H12O), the ¹H NMR spectrum in CDCl₃ at 399.65 MHz shows assigned chemical shifts including signals at 7.992 ppm (assigned as A), 7.372 ppm (assigned as B), 7.278 ppm (assigned as C), 7.159 ppm (assigned as D), and 3.127 ppm (assigned as E). chemicalbook.com An ¹H NMR spectrum at 89.56 MHz in CDCl₃ for the same compound reports shifts at 7.996 ppm (assigned as A), 7.40 ppm (assigned as B), 7.30 ppm (assigned as C), 7.19 ppm (assigned as D), and 3.180 ppm (assigned as E). chemicalbook.com The signals in the 7-8 ppm range are typical for aromatic protons, while the signals around 3 ppm in the dihydro compound correspond to the aliphatic protons on the saturated seven-membered ring.
¹³C NMR spectroscopy provides information about the carbon skeleton. While specific detailed ¹³C chemical shift assignments for the core 5H-Dibenzo[a,d]this compound appear less readily available in the immediate search results, studies on related dibenzo[a,d]this compound derivatives have utilized ¹³C NMR for structural confirmation. miyakonojo-nct.ac.jpresearchgate.net The carbonyl carbon signal is typically found in the downfield region of the ¹³C NMR spectrum, usually between 190-220 ppm, characteristic of ketone functional groups.
Low Temperature NMR Studies
Low-temperature NMR studies can provide insights into the conformational dynamics of molecules. For systems containing the dibenzo[a,d]cycloheptene core, the seven-membered ring can exhibit conformational flexibility. Low-temperature ¹H NMR has been used in studies involving 10,11-dihydro-5H-dibenzo[a,d]this compound to investigate the formation of π-dianions. oup.com Studies on related dibenzosuberenyl cations have also employed low-temperature NMR to understand their behavior and aromatic character. thieme-connect.com While specific detailed low-temperature NMR data for the neutral 5H-Dibenzo[a,d]this compound or 10,11-dihydro-5H-dibenzo[a,d]this compound regarding ring inversion were not extensively detailed in the provided snippets, low-temperature NMR is a relevant technique for studying the dynamic behavior of such seven-membered ring systems.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
IR and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule based on their characteristic bond vibrations.
For 5H-Dibenzo[a,d]this compound, IR spectra are available, with FTIR spectra recorded using a KBr wafer technique. nih.gov A key feature in the IR spectrum of ketones is the carbonyl stretching vibration (C=O), typically appearing in the range of 1600-1800 cm⁻¹. While a specific value for 5H-Dibenzo[a,d]this compound was not explicitly provided in the immediate results, related dibenzo[a,d]this compound derivatives have shown IR absorption bands for the carbonyl stretch around 1648 cm⁻¹. iucr.org
For 10,11-dihydro-5H-dibenzo[a,d]this compound, IR spectra are also available. oup.com An IR spectrum for this compound shows a very strong band at 1680 cm⁻¹ attributed to the C=O stretch. researchgate.net Other bands in the IR spectra provide information about aromatic C-H stretches (typically around 3000-3100 cm⁻¹) and other skeletal vibrations. iucr.orgresearchgate.net
Raman spectroscopy complements IR spectroscopy by providing information about different vibrational modes. Raman spectra for both 5H-Dibenzo[a,d]this compound and 10,11-dihydro-5H-dibenzo[a,d]this compound are available. oup.comnih.govnist.gov Studies on related compounds like 5H-dibenzo[a,d]cycloheptene have also included Raman scattering analysis. researchgate.netzenodo.org
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation pathways.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a common technique for studying the fragmentation of organic molecules. In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and subsequent fragmentation.
For 5H-Dibenzo[a,d]this compound (C15H10O), the molecular ion peak (M⁺) is observed at m/z 206, corresponding to its molecular weight. chemicalbook.comnist.gov The base peak in the EI-MS spectrum of 5H-Dibenzo[a,d]this compound is observed at m/z 178. chemicalbook.com Other significant fragment ions are also present.
For 10,11-dihydro-5H-dibenzo[a,d]this compound (C15H12O), the molecular ion peak (M⁺) is observed at m/z 208, which is also the base peak in its EI-MS spectrum. chemicalbook.comresearchgate.net Fragmentation studies of 10,11-dihydro-5H-dibenzo[a,d]this compound and its substituted analogs have been reported. researchgate.nettandfonline.comtandfonline.comfarmaciajournal.com A main fragmentation route for substituted dibenzosuberones involves the elimination of a tropolone (B20159) molecule from the dibenzosuberone (B195587) fragment cation. tandfonline.comtandfonline.com The elimination of a CO molecule from the molecular ion is also a characteristic fragmentation pathway, leading to a fragment ion at m/z 180. researchgate.nettandfonline.com Further fragmentation can lead to ions such as m/z 179, m/z 178, and m/z 165, corresponding to the loss of hydrogen atoms or a ketene (B1206846) molecule. researchgate.nettandfonline.com The fragment ion at m/z 152, corresponding to the biphenylene (B1199973) ion, is also observed and is considered very stable due to extended conjugation. researchgate.net
Here are some representative spectral data points for 5H-Dibenzo[a,d]this compound and 10,11-dihydro-5H-dibenzo[a,d]this compound:
| Compound | Technique | Solvent | Frequency | Chemical Shifts (δ, ppm) |
| 5H-Dibenzo[a,d]this compound | ¹H NMR | CDCl₃ | 399.65 MHz | 8.204, 7.585, 7.51, 7.49, 7.003 chemicalbook.com |
| 5H-Dibenzo[a,d]this compound | ¹H NMR | CDCl₃ | 89.56 MHz | 8.20 (A), 7.71-7.35 (B), 6.990 (C) chemicalbook.com |
| 10,11-dihydro-5H-dibenzo[a,d]this compound | ¹H NMR | CDCl₃ | 399.65 MHz | 7.992 (A), 7.372 (B), 7.278 (C), 7.159 (D), 3.127 (E) chemicalbook.com |
| 10,11-dihydro-5H-dibenzo[a,d]this compound | ¹H NMR | CDCl₃ | 89.56 MHz | 7.996 (A), 7.40 (B), 7.30 (C), 7.19 (D), 3.180 (E) chemicalbook.com |
| Compound | Technique | Key Bands (cm⁻¹) | Notes |
| 10,11-dihydro-5H-dibenzo[a,d]this compound | IR | 1680 (C=O) researchgate.net | vs |
| Compound | Technique | Molecular Ion (m/z) | Base Peak (m/z) | Other Significant Ions (m/z) |
| 5H-Dibenzo[a,d]this compound | EI-MS | 206 chemicalbook.comnist.gov | 178 chemicalbook.com | 179, 152, etc. chemicalbook.com |
| 10,11-dihydro-5H-dibenzo[a,d]this compound | EI-MS | 208 chemicalbook.comresearchgate.net | 208 chemicalbook.comresearchgate.net | 207, 180, 179, 178, 165, 152, 89, etc. chemicalbook.comresearchgate.nettandfonline.com |
These spectroscopic techniques, along with computational studies (not detailed in the provided snippets but mentioned in the context of analyzing fragmentation pathways and electronic properties researchgate.netresearchgate.netfarmaciajournal.com), provide comprehensive data for the identification and characterization of dibenzo[a,d]this compound and its related compounds.
UV-Visible and Emission Spectroscopy
UV-Visible and emission spectroscopy provide insights into the electronic transitions and photophysical properties of molecules.
UV-Visible spectroscopy is used to study the electronic transitions within the this compound system. For 5H-dibenzo[a,d]this compound and its derivatives, UV-Vis spectra reveal characteristic absorption bands related to π-π* and n-π* electronic transitions, particularly involving the conjugated system and the carbonyl group mdpi.comoup.com. Studies on derivatives have shown absorption maxima in the UV range, with specific peaks observed depending on the solvent and substituents mdpi.comsemanticscholar.org. For instance, a derivative in acetonitrile (B52724) showed high-intensity bands at 290.2 nm, 223.5 nm, and 220.8 nm, attributed to n → π* electronic transitions mdpi.com. UV spectral data of dibenzo[a,d]this compound and its derivatives have been compared to understand the effect of structural modifications on electronic absorption oup.com. Steric effects in related aromatic tricyclic ketones, including a dihydro-dibenzo[a,d]this compound, have been shown to influence UV spectra, leading to distinct absorption maxima researchgate.net.
The fluorescence properties of 5H-dibenzo[a,d]this compound and its derivatives have been investigated. Photophysical properties, including prompt and P-type delayed fluorescence, have been measured for 5H-dibenzo[a,d]this compound nih.gov. Some derivatives exhibit fluorescence, which can be utilized in various applications, including photochemical ones cymitquimica.com. A novel dibenzosuberenone-based dye (dibenzosuberenone is a synonym for 5H-dibenzo[a,d]this compound) showed a medium fluorescence quantum yield of 0.27 and a large Stokes shift of 183 nm researchgate.net. The emission spectra of a derivative in thin film and crystalline solid showed an emission maximum at 458 nm, with the crystalline form exhibiting higher luminescence intensity semanticscholar.org.
X-ray Diffraction Crystallography for Solid-State Structure Elucidation
X-ray diffraction crystallography is a definitive technique for determining the precise three-dimensional structure of a molecule in the solid state. The crystal structure of 5H-dibenzo[a,d]this compound (5-dibenzosuberenone) has been determined by X-ray diffraction thieme-connect.com. This analysis revealed that the seven-membered ring adopts a boat conformation, similar to cycloheptatriene (B165957), rather than being planar thieme-connect.com. The molecule exhibits a folded configuration, with a dihedral angle between the two benzene (B151609) rings reported as 142.8(6)° thieme-connect.com. X-ray crystallography has also been applied to determine the structures of various this compound derivatives, providing detailed information about bond lengths, bond angles, and crystal packing, including intermolecular interactions like hydrogen bonds mdpi.comnih.govresearchgate.netugr.es. These studies confirm the nonplanar nature of the seven-membered ring in the dibenzo[a,d]this compound core researchgate.net.
Computational Chemistry and Theoretical Investigations
Computational chemistry and theoretical investigations complement experimental studies by providing insights into the electronic structure, stability, reactivity, and conformational dynamics of this compound. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) calculations have been widely used to support experimental findings for dibenzo[a,d]this compound derivatives mdpi.comresearchgate.net. These calculations help in understanding electronic structures, predicting spectroscopic parameters like NMR shifts, and analyzing interaction mechanisms mdpi.com. DFT calculations have been used to determine the energies of molecular orbitals such as HOMO and LUMO, and to calculate the band gap for derivatives researchgate.net. Theoretical studies have also explored the excitation dynamics and transient species of 5-dibenzosuberenone thieme-connect.com. While not specific to this compound itself, computational studies on related cyclic systems like cycloheptene (B1346976) and cycloheptane (B1346806) have investigated photoisomerization mechanisms, conical intersections, and conformational dynamics using methods like CASSCF, MP2-CAS, and DFT nih.govbiomedres.us. These computational approaches provide a deeper theoretical understanding of the behavior of such cyclic ketone systems.
Quantum Mechanical Calculations (e.g., AM1, PM3, DFT)
Quantum mechanical (QM) calculations, such as those employing semi-empirical methods like AM1 and PM3, and ab initio methods like Density Functional Theory (DFT), are used to determine the electronic structure and properties of molecules. Semi-empirical methods like AM1 and PM3 are simplified versions of Hartree-Fock theory that use empirical corrections to improve performance and are often parameterized to calculate heats of formation uni-muenchen.degaussian.com. DFT methods, on the other hand, offer a balance between computational cost and accuracy for various properties, including geometry optimization, thermochemical behavior, and noncovalent interactions mdpi.com. Studies on related cyclic systems and organic molecules have utilized these methods to optimize geometries, calculate reaction energies, and investigate electronic properties scispace.combiomedres.us. For instance, DFT calculations have been employed to investigate the interaction mechanism of complexes and predict NMR spectroscopic parameters mdpi.com. While semi-empirical methods like AM1 and PM3 can have larger errors compared to DFT or higher-level ab initio methods for certain properties like reaction energies, particularly for reactions involving proton transfer, they can still be useful for initial geometry optimizations and qualitative analyses scispace.compeerj.com. DFT calculations, especially with appropriate functionals and basis sets, are considered more exact for predicting various molecular properties scispace.com.
Molecular Orbital Analysis (e.g., Mulliken Population Analysis)
Molecular orbital (MO) analysis provides insights into the distribution of electrons within a molecule and the nature of chemical bonding. Mulliken population analysis is a method used to estimate partial atomic charges and characterize the electronic charge distribution libretexts.orgwikipedia.org. This analysis involves partitioning the total electron density among the atoms in a molecule based on the contributions of atomic orbitals to the molecular orbitals libretexts.orghuntresearchgroup.org.uk. The Mulliken population matrix provides atomic-orbital populations and overlap populations, which can indicate the bonding, antibonding, or nonbonding character of molecular orbitals libretexts.org. Summing these populations allows for the calculation of gross atomic populations and partial atomic charges wikipedia.orghuntresearchgroup.org.uk. While Mulliken population analysis can be sensitive to the choice of basis set, it remains a tool for understanding charge distribution and atomic contributions to molecular orbitals wikipedia.org. Studies on related compounds have used Mulliken population analysis to quantify the effects of heteroatom substitutions on electron density .
Prediction of Reactivity and Reaction Pathways
Computational methods, particularly DFT, are valuable tools for predicting molecular reactivity and elucidating reaction pathways. By calculating properties such as frontier molecular orbitals (HOMO and LUMO energies), global reactivity descriptors, and transition states, researchers can gain insights into how molecules will react mdpi.comnih.govacs.org. The energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important in Frontier Molecular Orbital theory, which helps understand the electron-donating and electron-accepting abilities of molecules and their participation in chemical reactions mdpi.com. Computational studies have been used to investigate the mechanisms of various reactions, including photoisomerization and palladium-catalyzed cyclization reactions, by identifying intermediates, transition states, and energy barriers acs.orgnih.govresearchgate.net. DFT calculations can reveal different reaction mechanisms and provide good agreement with experimental data regarding energy barriers nih.gov. The prediction of reactivity can involve comparing the properties of different molecules or analyzing local reactivity descriptors mdpi.comacs.org.
Conformational Energy Landscape Studies
The conformational energy landscape of a molecule describes how its potential energy varies with changes in its geometry. Computational studies are essential for exploring this landscape, identifying stable conformers (energy minima), and characterizing the energy barriers between them (transition states) westlake.edu.cnkoroeder.comd-nb.info. For cyclic molecules like this compound, the seven-membered ring can adopt various conformations, and understanding the relative energies and interconversion pathways between these conformers is crucial biomedres.usresearchgate.net. Computational methods, including force fields, DFT, and higher-level ab initio methods, have been applied to study the conformational analysis of seven-membered rings, revealing stable conformers and inversion barriers researchgate.net. These studies often involve systematic searches of conformational space followed by geometry optimization and energy calculations biomedres.usresearchgate.net. The resulting energy landscape provides a picture of the molecule's flexibility and the likelihood of occupying different conformations at a given temperature westlake.edu.cn.
Applications and Synthetic Utility of Cyclohepten 5 One Derivatives
Role as a Privileged Substructure in Organic Synthesis
The dibenzosuberenone (B194781) scaffold, present in Cyclohepten-5-one, is recognized as a privileged structure in medicinal chemistry and materials science. Its inherent reactivity allows it to participate in various chemical transformations, making it a valuable building block in organic synthesis. These reactions include Michael addition reactions, Diels-Alder reactions, oxidation, reduction, and substitution reactions. The ability of this compound to undergo such diverse reactions facilitates the formation of complex polycyclic structures and other organic molecules.
Precursor in Natural Product Synthesis
This compound is instrumental in the synthesis of polycyclic natural products, which are important in drug discovery.
Intermediate in Pharmaceutical and Medicinal Chemistry
5H-Dibenzo[a,d]this compound is an important scaffold for a wide range of synthetic and medicinal applications. google.com It serves as a key ingredient and intermediate in the synthesis of several pharmacologically active products. google.comangenechemical.com
Synthesis of Tricyclic Antidepressants (e.g., Amitriptyline (B1667244), Protriptyline, Amineptine)
The dibenzo[a,d]cycloheptene core is a common structural feature in many tricyclic antidepressants. wikipedia.orgwikipedia.org 5H-Dibenzo[a,d]this compound serves as a key intermediate in the synthesis of several of these compounds, including Amitriptyline, Protriptyline, and Amineptine. google.comiiab.me
Amitriptyline: Amitriptyline, a tricyclic antidepressant, is structurally similar to cyclobenzaprine (B1214914) and is prepared by reacting dibenzosuberane (B130601) (a related compound to this compound) with 3-(dimethylamino)propylmagnesium chloride followed by dehydration. wikipedia.org
Protriptyline: Protriptyline is also a tricyclic antidepressant whose synthesis involves the dibenzo[a,d]cycloheptene system. google.com Derivatives related to 5H-dibenzo[a,d]this compound have been studied for their antidepressant and anxiolytic effects.
Amineptine: Amineptine, an atypical tricyclic antidepressant, contains the 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl group in its structure, highlighting the importance of this core scaffold in its synthesis. nih.govwikipedia.orgwikidoc.org
Synthesis of Muscle Relaxants (e.g., Cyclobenzaprine)
Cyclobenzaprine, a muscle relaxant, is structurally very similar to tricyclic antidepressants like amitriptyline and is a tricyclic compound of the dibenzocycloheptene group. wikipedia.orgnih.gov Cyclobenzaprine is synthesized by reacting 5H-dibenzo[a,d]this compound with 3-dimethylaminopropylmagnesium chloride and subsequently dehydrating the resulting carbinol in acidic conditions. newdrugapprovals.org
Synthesis of Antihistamines (e.g., Cyproheptadine, Loratadine)
This compound derivatives are also utilized in the synthesis of antihistamines.
Cyproheptadine: Cyproheptadine, a first-generation antihistamine, is a derivative of 5H-dibenzo[a,d]cycloheptene. nih.govwikipedia.orgebi.ac.uk Its synthesis involves the construction of the dibenzo[a,d]cycloheptene core. nih.gov
Loratadine: Loratadine, a second-generation antihistamine, is synthesized using an intermediate that contains a modified dibenzo[a,d]cycloheptene structure. iucr.orgresearchgate.net Specifically, 8-Chloro-10,11-dihydro-4-aza-5H-dibenzo[a,d]this compound is a key intermediate in the synthesis of loratadine. iucr.orgresearchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound (Dibenzosuberenone) | 16679 nih.govfishersci.com |
| Colchicinoids | 11380 mims.com |
| Allocolchicinoids | 12303131 guidetopharmacology.org |
| Amitriptyline | 2160 wikipedia.orguni.lufishersci.comuni.lu |
| Protriptyline | 441358 ebi.ac.uk |
| Amineptine | 34870 nih.govwikipedia.orgwikidoc.orgmims.com |
| Cyclobenzaprine | 2895 wikipedia.orgnih.govnewdrugapprovals.orgnih.gov |
| Cyproheptadine | 2913 nih.govwikipedia.orgebi.ac.ukuni.lu |
| Loratadine | 3957 |
Development of Enzyme Inhibitors
This compound derivatives have demonstrated potential as inhibitors of various enzymes. Research has identified specific compounds within this class that exhibit inhibitory activity against key biological targets. For instance, 4-dibenzo[a,d]cyclohepten-5-ylidene-1-[4-(2H-tetrazol-5-yl)butyl]piperidine, known as AT-56, has been characterized as an orally active and selective inhibitor of lipocalin-type prostaglandin (B15479496) D synthase (L-PGDS). nih.gov, This compound inhibits human and mouse L-PGDS in a concentration-dependent manner and does not significantly affect the activity of related enzymes such as hematopoietic prostaglandin D synthase (H-PGDS), cyclooxygenase-1 and -2, or microsomal prostaglandin E synthase-1 at tested concentrations. nih.gov, Enzymatic assays have shown AT-56 to be competitive against the substrate PGH₂ for L-PGDS, with a reported Kᵢ value of 75 µM.
Exploration of Antimicrobial and Anticancer Properties
The biological activities of cycloheptenone derivatives extend to antimicrobial and anticancer applications. Studies have explored the potential of these compounds and their heterocyclic analogs as therapeutic agents. Certain benzocycloheptenone derivatives have shown promising anticancer properties, exhibiting cytotoxicity against various human cancer cell lines, including HeLa (human cervix adenocarcinoma), MCF7 (human breast adenocarcinoma), ME 180 (cervical cancer cell line), and A549 (human lung carcinoma),. For example, a specific thiazolyl hydrazone derivative, 5-[3-methyl-6,7,8,9-tetrahydro]benzocycloheptylidene-2-[4-(5-methyl-4-chlorophenyl)thiazole-2-yl] hydrazine (B178648), was found to be particularly effective against the ME 180 cervical cancer cell line with an IC₅₀ value of 5.4 ± 1.16 µg/mL. This compound also demonstrated inhibitory effects against A549 lung cancer cells with an IC₅₀ of 125 µg/mL, while showing relatively low toxicity towards normal cell lines (NIH/3T3).
Beyond anticancer activity, cycloheptenone derivatives have also been investigated for their antimicrobial properties. Some 5H-dibenzo[a,d]cycloheptene compounds have shown in vitro activity against both Gram-positive and Gram-negative bacteria. Additionally, certain thiazolyl hydrazone derivatives derived from benzocyclohepten-5-ones have exhibited antibacterial activity against various bacterial strains, including Staphylococcus aureus, methicillin-resistant Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.
Applications in Materials Science
This compound derivatives, particularly those with the dibenzo[a,d]this compound core, are valuable building blocks in the design and synthesis of advanced materials with applications in electronics and optics., Their rigid yet conformationally flexible structure and tunable electronic properties make them suitable for integration into conjugated systems.
Design of Light-Emitting Diodes (LEDs)
Dibenzo[a,d]this compound derivatives have been synthesized and characterized for their potential use as emissive materials in organic light-emitting diodes (OLEDs)., Novel derivatives containing hole-transporting groups have been developed, exhibiting good thermal stability and photoluminescent properties., OLED devices fabricated using these derivatives have demonstrated blue-green emission., The nonplanar structure of the seven-membered ring in these derivatives influences their electrochemical properties and energy levels, which are crucial for efficient charge injection and transport in OLED devices.,
Development of Organic Dyes
The dibenzosuberenone scaffold, a synonym for 5H-dibenzo[a,d]this compound, has been utilized in the development of novel organic dyes., These dyes are relevant for various applications, including dye-sensitized solar cells (DSSCs). For example, a novel dibenzosuberenone-based organic dye incorporating triphenylamine (B166846) as an electron-rich unit has been designed and synthesized., The photophysical and photovoltaic properties of such dyes have been investigated, demonstrating their potential in converting light energy into electrical energy.,
Solar Cell Applications
Organic solar cells (OSCs) benefit from the development of new photoactive materials, and cycloheptenone derivatives have found application in this field., Organic dyes based on the dibenzosuberenone structure have been successfully incorporated into dye-sensitized solar cell structures., Research has focused on evaluating the power conversion efficiency (PCE) of solar cell devices utilizing these organic molecules., Reported PCE values for devices based on dibenzosuberenone-bridged dyes indicate their viability for solar energy conversion.,
Future Directions and Emerging Research Avenues
Novel Catalytic Systems for Enhanced Synthesis
The development of efficient and selective methods for the synthesis of seven-membered rings, such as the cycloheptenone core, remains a significant challenge in organic chemistry. Future research is increasingly focused on novel catalytic systems that offer improved yields, regioselectivity, and enantioselectivity. Transition metal catalysis, in particular, continues to be a fertile ground for innovation. For instance, palladium-catalyzed oxidative cross-coupling reactions of vinyl boronic acids with cyclic α-diazocarbonyl compounds represent an efficient strategy for creating 1,3-diene systems that can be precursors to cycloheptenones. organic-chemistry.org Mechanistically, these reactions are thought to proceed through the migratory insertion of a palladium carbene. organic-chemistry.org
Another promising area is the use of rhenium-based catalysts, such as [ReBr(CO)3(thf)]2, which has been shown to effectively catalyze the reaction between 1,3-dicarbonyl cyclic compounds and acetylenes to produce medium-sized rings in high yields. organic-chemistry.org Furthermore, multicomponent reactions catalyzed by p-block elements like indium offer new possibilities for constructing complex molecular scaffolds in a single step. nih.gov The development of chiral catalysts for asymmetric synthesis is a particularly critical goal. Recent work on related structures has demonstrated the potential of acid-activated bispyrrolidine diboronate catalysts in achieving high enantioselectivity in Diels-Alder reactions to form complex spiro-fused seven-membered rings. acs.org The design of multifunctional catalysts, which combine different catalytic species on a single support (e.g., ruthenium nanoparticles and copper N-heterocyclic carbenes), could enable efficient one-pot reaction sequences for synthesizing complex cycloheptenone derivatives. acs.org
| Catalyst System | Reaction Type | Potential Advantage |
| Palladium complexes (e.g., Pd(OAc)2) | Oxidative cross-coupling, Aldol (B89426) condensation | High efficiency for biaryl-fused cycloheptenones. nih.gov |
| Rhenium carbonyls (e.g., [ReBr(CO)3(thf)]2) | Cyclization of dicarbonyls with acetylenes | High yields for medium-sized rings. organic-chemistry.org |
| Indium catalysts | Multicomponent cyclization | High functional group tolerance, novel transformations. nih.gov |
| Chiral diboronate complexes | Enantioselective Diels-Alder | High catalytic efficiency and stereocontrol. acs.org |
| Titanium/Cobalt multicomponent systems | [6+2] Cycloaddition | Synthesis of bridged bicyclic systems from cycloheptatrienes. mdpi.com |
Advanced Mechanistic Elucidation of Complex Reactions
A deeper understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and designing new ones. For cycloheptenone and its derivatives, researchers are moving beyond tentative mechanistic proposals to employ advanced spectroscopic and computational techniques for detailed elucidation. A notable example involves the study of the photochemical isomerization of a cyclohept-2-enone derivative. nih.gov Using techniques like step-scan FTIR spectroscopy, researchers were able to detect and characterize a short-lived, chiral trans-isomer intermediate with a lifetime of approximately 130 microseconds. nih.gov
Computational chemistry is playing an increasingly vital role in unraveling these complex pathways. Trajectory surface hopping (TSH) simulations and other computational studies can model the excited-state dynamics of photochemical reactions, explaining, for example, how the conformation of a starting material within a chiral catalyst assembly can induce enantioselectivity in a one-bond flip (OBF) isomerization. nih.gov These computational approaches can also predict the influence of subsequent reaction steps, such as a Diels-Alder reaction, on the final product's stereochemistry. nih.gov By providing a molecular-level picture of the transition states and intermediates, these advanced mechanistic studies will guide the rational design of more efficient and selective reactions.
Exploration of New Derivatization Pathways
The core structure of cycloheptenone serves as a scaffold for the synthesis of a wide array of more complex molecules. Future research will undoubtedly focus on exploring novel derivatization pathways to access new chemical space. The reactivity of the enone system allows for a variety of transformations. For instance, related seven-membered ring systems like 2H-cyclohepta[b]furan-2-ones have been used as versatile precursors for synthesizing azulene (B44059) derivatives through [8+2] cycloaddition reactions with enamines or silyl (B83357) enol ethers. mdpi.com This strategy could potentially be adapted to cycloheptenone itself to produce novel fused-ring systems.
Furthermore, reactions involving unexpected rearrangements and additions can lead to unique heterocyclic products. The reaction of dibenzo[a,d]cycloheptene derivatives with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been shown to yield diverse and unpredictable heterocyclic structures, highlighting the rich and complex reactivity of this ring system. rsc.org The development of multicomponent reactions, where three or more reactants combine in a single step, also presents a powerful strategy for generating molecular diversity from simple cycloheptenone precursors.
Computational Design and Predictive Modeling for Targeted Applications
Computational chemistry is evolving from a tool for mechanistic explanation to a predictive engine for designing molecules with specific properties. For cycloheptenone derivatives, predictive modeling can accelerate the discovery of compounds for targeted applications. For example, quantum chemical calculations are being used to predict the ring strain of different cycloalkene isomers, which directly impacts their reactivity in processes like ring-opening metathesis polymerization (ROMP). nsf.gov
In the realm of materials science, computational models can predict the electronic properties, such as HOMO/LUMO energy levels, of novel cycloheptenone derivatives. researchgate.net This allows for the in-silico screening of candidates for applications like organic light-emitting diodes (OLEDs) before undertaking laborious synthesis. researchgate.net Similarly, simulations can predict the mechanical properties of polymers derived from cycloheptenone-based monomers. nsf.gov As computational methods become more powerful and accurate, they will be indispensable for the rational design of new catalysts, functional materials, and pharmacologically active agents based on the cycloheptenone scaffold.
Expansion into Novel Material Science Applications
The unique structural features of the seven-membered ring of cycloheptenone and its derivatives make them intriguing building blocks for new materials. Research is emerging that explores their potential in polymer chemistry and electronics. The inherent ring strain in some cycloheptene (B1346976) isomers can be harnessed for enthalpy-driven ring-opening metathesis polymerization (ROMP) to produce high molecular weight polymers. nsf.gov A trans-silacycloheptene, for example, has been polymerized to create a novel silicon-rich polymer. nsf.gov Subsequent analysis of this polymer using single-molecule force spectroscopy revealed distinct mechanical properties compared to carbon-based analogues, demonstrating how incorporating different atoms into the cycloheptene ring can tune the properties of the resulting material. nsf.gov
Furthermore, fused-ring systems containing the dibenzo[a,d]cyclohepten-5-one core are being investigated as materials for organic electronics. By attaching hole-transporting groups, researchers have synthesized derivatives with promising electrochemical properties for use in organic light-emitting diodes (OLEDs). researchgate.net The rigid, non-planar structure of the dibenzo-fused system can be advantageous in designing efficient and stable electronic materials. Future work will likely expand to other areas, such as the development of novel resins, coatings, and advanced composite materials derived from functionalized cycloheptenone monomers.
Discovery of New Pharmacological Activities and Drug Leads
The cycloheptenone ring is a structural motif found in various natural products and synthetic molecules with interesting biological activities. While the parent compound's pharmacology is not extensively studied, its derivatives represent a promising area for drug discovery. For example, the natural product (+)-Spiroapplanatumine G, which contains a complex 6/5/7 tricyclic spiro-fused system, has been found to exhibit inhibitory activity against JAK3 kinase, highlighting its potential as a lead for developing treatments for autoimmune disorders. acs.org
The broader class of cyclic enones is known to possess a wide spectrum of biological activities, including anti-inflammatory and cytostatic effects. researchgate.net Moreover, derivatives of related seven-membered ring systems, such as azulenes, have found direct application as therapeutic agents; for instance, a sodium sulfonate derivative of an alkylazulene is used as an antiulcer drug. mdpi.com Research into silicon-containing bridged bicyclic compounds synthesized from cycloheptatriene (B165957) precursors has also revealed significant antitumor activity in vitro. mdpi.com These findings strongly suggest that the synthesis and screening of new libraries of this compound derivatives could lead to the discovery of novel drug candidates with diverse pharmacological profiles, from anticancer to anti-inflammatory agents.
Q & A
Q. Methodological Notes
- Reproducibility : Document experimental protocols in line with the Beilstein Journal of Organic Chemistry’s standards, including full spectral datasets and error margins .
- Frameworks : Apply PICOT (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses, e.g., comparing synthetic routes by yield and purity .
- Ethical Compliance : Ensure all computational models and experimental data are openly accessible for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
